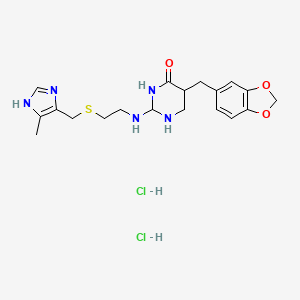
Oxmetidine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxmetidine (hydrochloride) is a histamine H2 receptor antagonist. It is primarily used to inhibit gastric acid secretion and is structurally related to other H2 receptor antagonists like cimetidine and ranitidine . This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Métodos De Preparación
The synthesis of oxmetidine (hydrochloride) involves several steps, starting with the preparation of the core imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of oxmetidine to its hydrochloride salt form by reacting it with hydrochloric acid.
Análisis De Reacciones Químicas
Oxmetidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxmetidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxmetidine back to its thioether form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
Oxmetidine (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the effects of H2 receptor antagonists on gastric acid secretion.
Biology: Investigated for its role in modulating histamine-mediated responses in various biological systems.
Medicine: Explored for its therapeutic potential in treating peptic ulcers, GERD, and other acid-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors .
Mecanismo De Acción
Oxmetidine (hydrochloride) exerts its effects by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces the production of gastric acid, pepsin, and gastrin output. The molecular targets involved include the H2 receptors and the associated signaling pathways that regulate acid secretion .
Comparación Con Compuestos Similares
Oxmetidine (hydrochloride) is similar to other H2 receptor antagonists such as:
Cimetidine: Both compounds inhibit gastric acid secretion, but oxmetidine has been shown to have a different potency and duration of action.
Ranitidine: Similar in function, but ranitidine has a different chemical structure and pharmacokinetic profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to oxmetidine .
Oxmetidine’s uniqueness lies in its specific chemical structure, which influences its binding affinity and efficacy at the H2 receptor .
Propiedades
Fórmula molecular |
C19H27Cl2N5O3S |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one;dihydrochloride |
InChI |
InChI=1S/C19H25N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25);2*1H |
Clave InChI |
FKTDCHBZQXLRSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
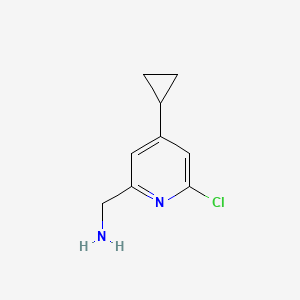
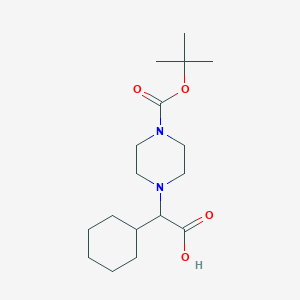
![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
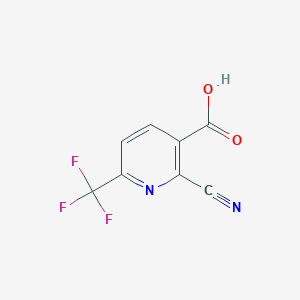
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)


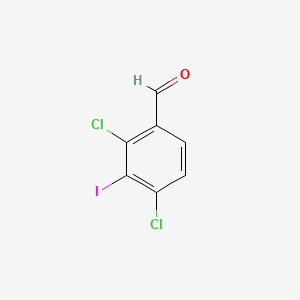
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)
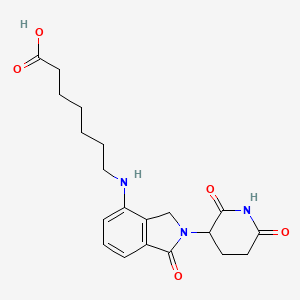

![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
